molecular formula C17H19NO2 B250740 N-benzyl-3-isopropoxybenzamide

N-benzyl-3-isopropoxybenzamide

Cat. No.: B250740
M. Wt: 269.34 g/mol
InChI Key: BVZGBDPZWSWPMN-UHFFFAOYSA-N
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Description

N-Benzyl-3-isopropoxybenzamide is a benzamide derivative featuring a benzyl group attached to the amide nitrogen and an isopropoxy substituent at the 3-position of the benzoyl ring. The isopropoxy group contributes steric bulk and lipophilicity, while the benzyl moiety may influence binding interactions in catalytic or biological systems.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-benzyl-3-propan-2-yloxybenzamide

InChI

InChI=1S/C17H19NO2/c1-13(2)20-16-10-6-9-15(11-16)17(19)18-12-14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3,(H,18,19)

InChI Key

BVZGBDPZWSWPMN-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between N-benzyl-3-isopropoxybenzamide and two analogs from the literature:

Compound Name Benzamide Substituent Amide Substituent(s) Key Functional Groups Potential Applications
This compound 3-isopropoxy Benzyl Ether, Amide Catalysis, Drug discovery
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-Hydroxy-1,1-dimethylethyl Hydroxyl, Amide Metal-catalyzed C–H functionalization
N-(3-Bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxybenzamide 4-isobutoxy 3-Bromobenzyl, Sulfone-containing ring Bromine, Sulfone, Ether Pharmaceuticals, Enzyme inhibition
Key Observations:

Substituent Position and Electronic Effects :

  • The target compound’s 3-isopropoxy group introduces steric hindrance and moderate electron-donating effects, contrasting with the 3-methyl group in Compound 1 (electron-donating but less bulky) and the 4-isobutoxy group in Compound 2 (electron-donating with greater steric bulk) .
  • Compound 2’s 3-bromobenzyl substituent adds an electron-withdrawing effect due to bromine, which could enhance binding in halogen-bonding interactions, absent in the target compound .

Amide Substituent Diversity: The hydroxy-dimethylethyl group in Compound 1 enables N,O-bidentate coordination, critical for directing metal catalysts in C–H activation reactions . In contrast, the target compound’s benzyl group lacks such coordinating ability, limiting its utility in similar catalytic processes.

Synthetic Considerations: Compound 1 was synthesized via reactions of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol . The target compound’s synthesis would likely require analogous steps, substituting 3-isopropoxybenzoic acid derivatives. Compound 2’s complex substituents (bromine, sulfone) necessitate multi-step synthetic routes, highlighting the target compound’s relative simplicity .

Application-Based Comparison

  • Catalysis : Compound 1’s hydroxyl group facilitates metal coordination, making it superior for C–H functionalization . The target compound’s lack of coordinating groups limits its catalytic use but may favor applications requiring inertness.
  • Pharmaceutical Potential: Compound 2’s bromine and sulfone moieties are common in drug candidates (e.g., kinase inhibitors), suggesting its broader medicinal utility compared to the target compound . The target’s isopropoxy group may still support lipophilic interactions in drug design.

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